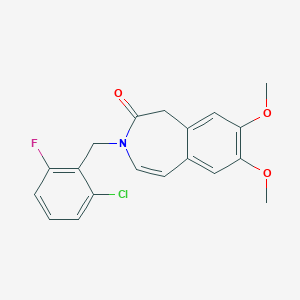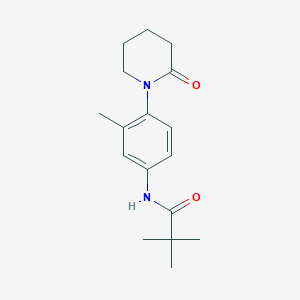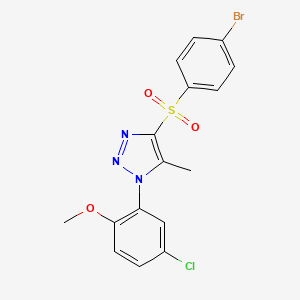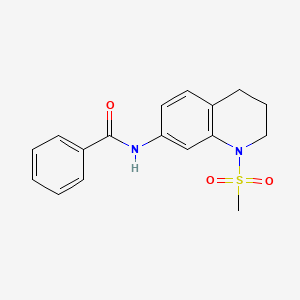
3-(2-chloro-6-fluorobenzyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds often involves the use of 2-chloro-6-fluorobenzyl chloride as an alkylating reagent . It has been used in the synthesis of 3-benzylsulfanyl derivatives of 1,2,4-triazole and 4-methyl-1,2,4-triazole . It’s also used in the preparation of 2-chloro-6-fluorobenzylamine, required for the synthesis of 9-substituted adenine .Molecular Structure Analysis
The molecular structure of a related compound, 2-Chloro-6-fluorobenzyl chloride, is available . It has a molecular formula of C7H5Cl2F and a molecular weight of 179.02 . The structure of the specific compound you asked about might be similar but would be more complex due to additional functional groups.Chemical Reactions Analysis
Alcohols, such as 2-Chloro-6-fluorobenzyl alcohol, can react with hydrogen halides to produce alkyl halides and water . The order of reactivity of alcohols is 3° > 2° > 1° methyl, and the order of reactivity of the hydrogen halides is HI > HBr > HCl .Physical And Chemical Properties Analysis
The physical and chemical properties of a related compound, 2-Chloro-6-fluorobenzyl chloride, include a melting point of 7 °C, a boiling point of 208-210 °C, and a density of 1.401 g/mL at 25 °C . It’s a clear, colorless liquid .Wissenschaftliche Forschungsanwendungen
Drug-Protein Interactions
Research on fluorine-substituted dihydroquinazoline derivatives, structurally similar to the compound , highlights their interaction with human serum albumin (HSA). These studies suggest that fluorine substitution enhances the binding affinity to HSA, potentially affecting the drug's distribution and efficacy. This insight is crucial for designing drugs with improved pharmacokinetic profiles (Wang et al., 2016).
Antitumor Activities
Compounds featuring benzazepine rings have been studied for their antiproliferative activities, particularly against breast cancer cells. The synthesis of benzannelated derivatives indicates the potential for these compounds to inhibit cancer cell growth and induce apoptosis, offering a pathway for the development of new anticancer drugs (Saniger et al., 2003).
Novel Therapeutic Effects
Research on dibenz[b,f][1,4]oxazepin-11(10H)-ones and related structures has identified compounds that inhibit HIV-1 reverse transcriptase, showcasing the therapeutic potential of these molecules in antiviral treatment. The activity of these compounds depends significantly on the substitution pattern, emphasizing the importance of molecular modification in drug design (Klunder et al., 1992).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methyl]-7,8-dimethoxy-1H-3-benzazepin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClFNO3/c1-24-17-8-12-6-7-22(11-14-15(20)4-3-5-16(14)21)19(23)10-13(12)9-18(17)25-2/h3-9H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PINMSMYTSOKQTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=CN(C(=O)CC2=C1)CC3=C(C=CC=C3Cl)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2978904.png)
![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-6-methoxynicotinamide](/img/structure/B2978909.png)
![7-(4-methoxyphenyl)-1,3-dimethyl-5-((2-methylbenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2978910.png)
![2-Chloro-1-[4-(3-methyl-5-nitroimidazol-4-yl)piperazin-1-yl]ethanone](/img/structure/B2978911.png)


![N1-(2,5-dimethylphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2978915.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2978918.png)
![N-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]-2-thiophenecarboxamide](/img/structure/B2978919.png)


![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B2978923.png)
